

In vitro activity of Teflaro against clinical isolates

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Compound of Interest

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An In-depth Technical Guide on the In Vitro Activity of **Teflaro** (Ceftaroline Fosamil)

Introduction

Teflaro, the brand name for ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic. It is administered intravenously as a prodrug, ceftaroline fosamil, which is rapidly converted in the plasma to its active form, ceftaroline.[1] This advanced cephalosporin exhibits a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria.[2][3] Notably, it is the first β -lactam agent approved in the United States with clinically significant activity against methicillin-resistant *Staphylococcus aureus* (MRSA).[3][4] This guide provides a comprehensive overview of its in vitro activity against key clinical isolates, details of experimental protocols for susceptibility testing, and a summary of its unique mechanism of action.

Mechanism of Action

Like other β -lactam antibiotics, ceftaroline's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][5] It achieves this by covalently binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation

step in peptidoglycan synthesis.[6] The inhibition of this process leads to irregularities in the cell wall, ultimately causing cell lysis and bacterial death.[6]

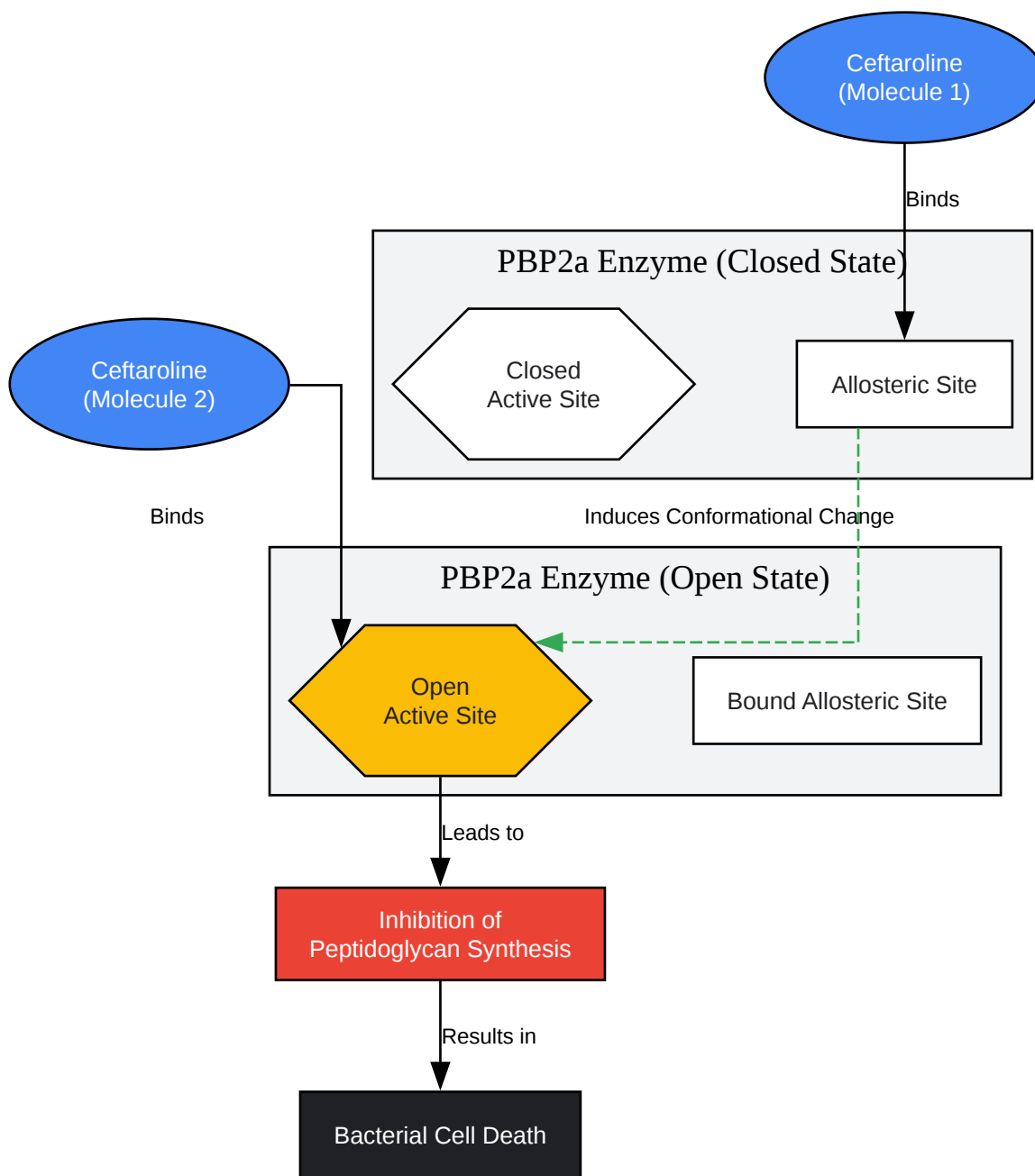
Ceftaroline's expanded spectrum, particularly against resistant Gram-positive organisms, is attributed to its high binding affinity for specific PBPs:

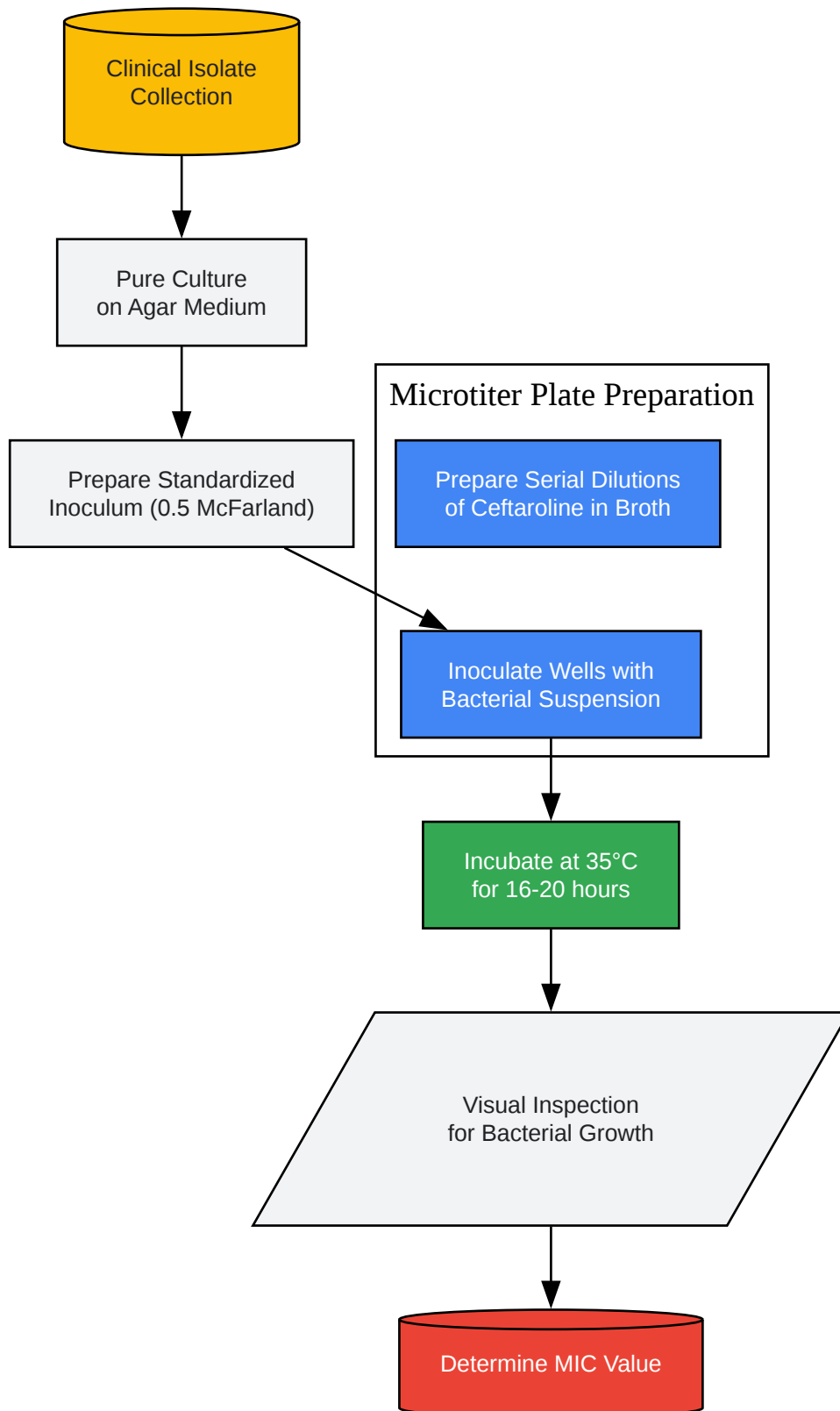
- **Against MRSA:** The resistance of *S. aureus* to most β -lactams is mediated by the *mecA* gene, which encodes for a mutated PBP known as PBP2a.[6] PBP2a has a low affinity for most β -lactam antibiotics. Ceftaroline, however, demonstrates a high affinity for PBP2a, with some studies suggesting it is up to 256-fold higher than other agents.[6][7][8] This is achieved through a unique allosteric mechanism where one ceftaroline molecule binds to a distant, non-active site on PBP2a.[9][10] This initial binding induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme's function.[9][10]
- **Against *Streptococcus pneumoniae*:** Ceftaroline shows high affinity for PBP2x and PBP2b in *S. pneumoniae*, including strains that are resistant to penicillin and other cephalosporins.[5][7][8] It also binds effectively to other key pneumococcal PBPs such as PBP1a.[7][8]

This enhanced binding to critical PBPs in resistant strains underpins **Teflaro's** potent in vitro activity.

Signaling Pathway Visualization

The following diagram illustrates the allosteric inhibition of PBP2a in MRSA by ceftaroline.





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